

Application Notes and Protocols for PARAPLAST® PLUS Tissue Processing

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Compound of Interest

Compound Name: PARAPLAST PLUS

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These application notes provide a detailed protocol for the preparation of tissue samples for microscopic analysis using PARAPLAST® PLUS, a tissue embedding medium designed for rapid and high-quality results.

Introduction to PARAPLAST® PLUS

PARAPLAST® PLUS is a refined mixture of highly purified paraffin and plastic polymers of regulated molecular weights.^[1] A key feature of this embedding medium is the inclusion of a small percentage (0.8%) of dimethyl sulfoxide (DMSO).^{[1][2]} This composition is designed to facilitate faster penetration of the medium into tissues, potentially reducing infiltration times by as much as one-third compared to standard paraffin.^{[3][4]} PARAPLAST® PLUS is particularly recommended for large or dense tissues that can be challenging to process.^{[1][5]} The medium has a melting point of 56-57°C.^[3] It is formulated to produce wrinkle-free sections as thin as 2 to 4 micrometers with excellent ribbon continuity.^{[1][3][4]}

General Principles of Tissue Processing

The goal of tissue processing is to embed fixed tissue in a supportive medium, such as paraffin, to allow for the cutting of thin, high-quality sections for microscopic examination.^{[6][7]} This process involves several key stages:

- Fixation: This initial and critical step preserves the tissue's structure and prevents degradation.^[6] Formaldehyde solutions are commonly used as fixatives.^[7]
- Dehydration: Water is removed from the tissue, typically by using a series of graded ethanol solutions of increasing concentration.^[6]^[7]^[8] This is necessary because paraffin is not miscible with water.^[6]^[7]
- Clearing: An intermediate solvent that is miscible with both the dehydrating agent (ethanol) and the embedding medium (paraffin) is used to displace the ethanol.^[6]^[7]^[8] Xylene is a commonly used clearing agent.^[8] This step often makes the tissue appear translucent.^[8]
- Infiltration: The clearing agent is replaced with molten paraffin, which permeates the tissue.^[6]^[8]
- Embedding: The infiltrated tissue is oriented in a mold filled with molten paraffin, which is then cooled to create a solid block ready for sectioning.^[6]

Experimental Protocol: PARAPLAST® PLUS Tissue Processing

This protocol is a general guideline and may require optimization based on tissue type, size, and the specific experimental requirements.

I. Fixation

- Immediately after excision, place the tissue specimen in a fixative solution, such as 10% neutral buffered formalin.
- The volume of the fixative should be at least 10-20 times the volume of the tissue to ensure thorough fixation.
- The duration of fixation will vary depending on the tissue size and type, typically ranging from 4 to 24 hours.

II. Dehydration

This process gradually removes water from the fixed tissue. Perform the following steps at room temperature:

- 70% Ethanol
- 95% Ethanol
- 100% Ethanol (multiple changes are recommended to ensure complete water removal)

III. Clearing

This step removes the dehydrating agent and prepares the tissue for paraffin infiltration. Xylene is a common clearing agent.

- Xylene (multiple changes are recommended)

IV. Infiltration with PARAPLAST® PLUS

This stage should be carried out in a temperature-controlled oven or tissue processor set 2-4°C above the melting point of the paraffin.[8] For PARAPLAST® PLUS, the temperature should be maintained at 58-60°C.

- Xylene and PARAPLAST® PLUS mixture (e.g., 1:1 ratio)
- 100% Molten PARAPLAST® PLUS (at least two changes are recommended to ensure complete removal of the clearing agent)

V. Embedding

- Fill a pre-warmed embedding mold with molten PARAPLAST® PLUS.
- Using warm forceps, carefully orient the infiltrated tissue within the mold.
- Cool the block on a cold plate to solidify the paraffin.
- Once solidified, the block is ready for sectioning on a microtome.

Summary of a Sample Processing Schedule

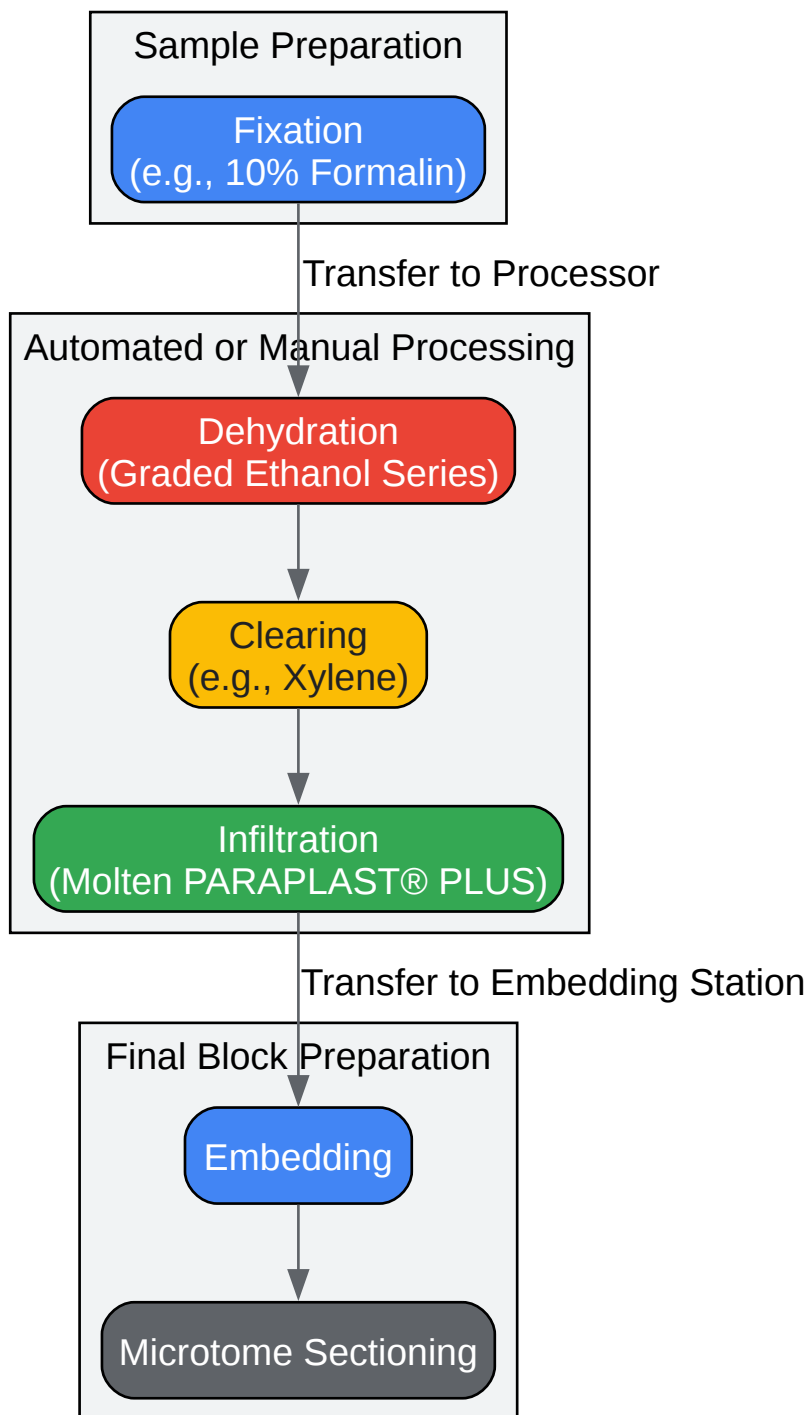
The following table provides an example of a tissue processing schedule. The duration of each step may need to be adjusted based on the thickness and density of the tissue samples. Due to the DMSO content in PARAPLAST® PLUS, infiltration times may be shorter than with standard paraffin.[3]

Step	Reagent	Time (for tissues ~4mm thick)	Temperature
Fixation	10% Neutral Buffered Formalin	4 - 24 hours	Room Temperature
Dehydration	70% Ethanol	15 - 60 minutes	Room Temperature
90% Ethanol	15 - 60 minutes	Room Temperature	
100% Ethanol (Change 1)	15 - 60 minutes	Room Temperature	
100% Ethanol (Change 2)	15 - 60 minutes	Room Temperature	
100% Ethanol (Change 3)	30 - 90 minutes	Room Temperature	
Clearing	Xylene (Change 1)	20 - 60 minutes	Room Temperature
Xylene (Change 2)	20 - 60 minutes	Room Temperature	
Infiltration	Molten PARAPLAST® PLUS (Change 1)	30 - 90 minutes	58 - 60°C
Molten PARAPLAST® PLUS (Change 2)	60 - 120 minutes	58 - 60°C	
Embedding	Molten PARAPLAST® PLUS	As needed	58 - 60°C

Workflow and Signaling Pathway Diagrams

Tissue Processing Workflow

The following diagram illustrates the sequential steps involved in the PARAPLAST® PLUS tissue processing protocol.



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Caption: A flowchart of the major stages in tissue processing.

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Phone: (601) 213-4426

Email: info@benchchem.com